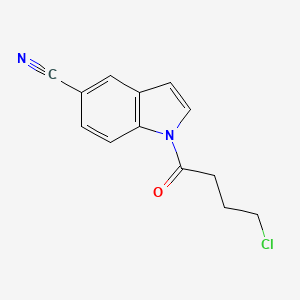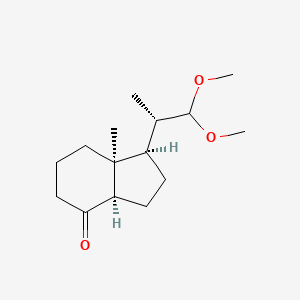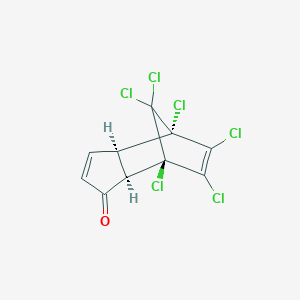
1-Ketochlordene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ketochlordene, also known as 4,7-Methano-1H-inden-1-one, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, is an organochlorine compound with the molecular formula C10H4Cl6O and a molecular weight of 352.856 g/mol . This compound is a derivative of chlordene and is known for its stability and persistence in the environment.
Métodos De Preparación
1-Ketochlordene can be synthesized through various methods. One common synthetic route involves the oxidation of chlordene. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Industrial production methods may involve large-scale oxidation processes using similar reagents but optimized for efficiency and yield.
Análisis De Reacciones Químicas
1-Ketochlordene undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to chlordene or other less oxidized forms.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3 for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ketochlordene has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of organochlorine compounds.
Biology: Research on its biological effects and environmental persistence helps in understanding the impact of organochlorine compounds on ecosystems.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for handling and exposure.
Mecanismo De Acción
The mechanism of action of 1-Ketochlordene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include enzymes involved in oxidative stress responses and detoxification pathways. The pathways affected by this compound include those related to cellular metabolism and signal transduction .
Comparación Con Compuestos Similares
1-Ketochlordene is similar to other organochlorine compounds such as heptachlor and chlordane. it is unique in its specific chemical structure and stability. Compared to heptachlor, this compound is more stable and persistent in the environment . Similar compounds include:
Heptachlor: Another organochlorine insecticide with similar environmental persistence.
Chlordane: A related compound used as an insecticide, known for its toxicity and environmental impact.
Propiedades
Fórmula molecular |
C10H4Cl6O |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
(1R,2R,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H4Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-3,5H/t3-,5-,8+,9-/m1/s1 |
Clave InChI |
BWNNUXVRVABEDL-GLSPRFJZSA-N |
SMILES isomérico |
C1=CC(=O)[C@H]2[C@@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


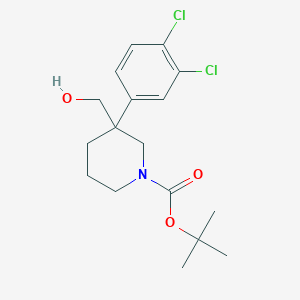
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)
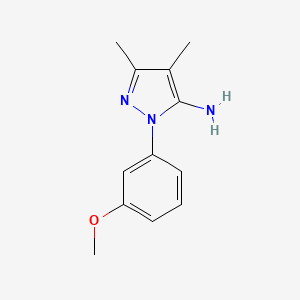
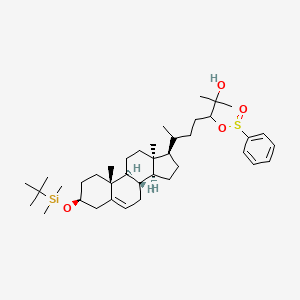
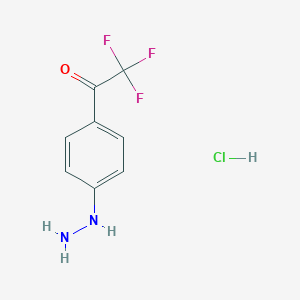
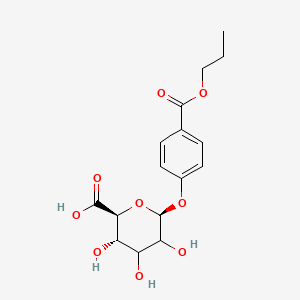
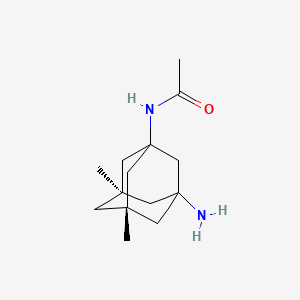
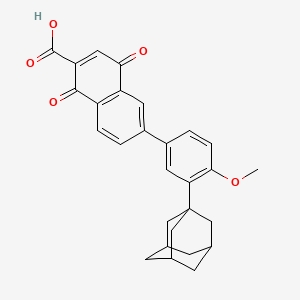
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
